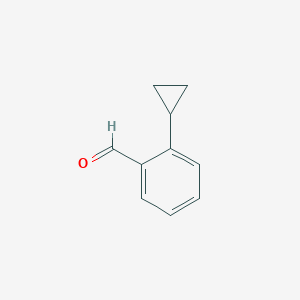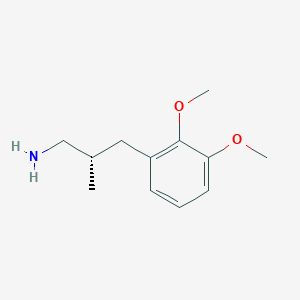
2-Cyclopropylbenzaldehyde
Übersicht
Beschreibung
2-Cyclopropylbenzaldehyde is a chemical compound with the molecular formula C10H10O . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Cyclopropylbenzaldehyde involves the reaction of 2-bromobenzaldehyde with cyclopropylboronic acid . This reaction is facilitated by palladium acetate and tricyclohexylphosphine in a mixed solution of toluene and water . The reaction is carried out under an inert atmosphere at 100°C for 12 hours .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylbenzaldehyde can be represented by the InChI code: 1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyclopropylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 146.19 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
2-Cyclopropylbenzaldehyde and similar compounds, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been extensively utilized in synthetic chemistry. These compounds serve as crucial tools for constructing a wide range of compounds with potential biological, medicinal, and material applications. Significant advancements have been made in bromovinyl aldehyde chemistry, particularly in methods utilizing substrates under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Photochemistry and Actinometry
In photochemistry, related compounds like 2-nitrobenzaldehyde have been used as actinometers. Actinometers are substances that measure the amount of light in photochemical reactions. 2-Nitrobenzaldehyde, for example, is known for its convenience, photochemical sensitivity, and thermal robustness. It has been utilized in laboratory and field measurements to study light absorbance and photochemical properties in different media, including water and ice (Galbavy, Ram, & Anastasio, 2010).
Catalytic Applications
Catalysis is another area where similar compounds have found significant applications. For instance, 2-bromobenzaldehydes have been used in one-pot syntheses of complex organic compounds like 1-aryl-1H-indazoles. These syntheses are facilitated by copper(I) salt/PEG‐400 catalysis, highlighting the versatility of such compounds in catalytic processes (Bae & Cho, 2013).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of benzaldehydes like bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine have been synthesized and used for preconcentrating trace amounts of copper(II) ions in water samples. This application is crucial for environmental monitoring and pollution control (Fathi & Yaftian, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopropylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXHSUCDWVQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzaldehyde | |
CAS RN |
20034-51-9 | |
| Record name | 2-cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2442019.png)
![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)

![3-(2,5-dimethylphenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442026.png)


![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2442032.png)